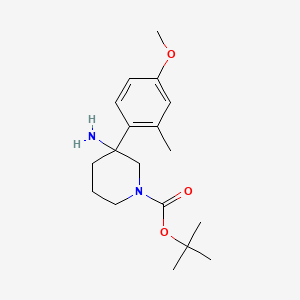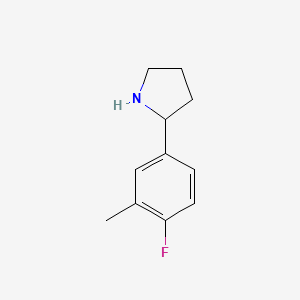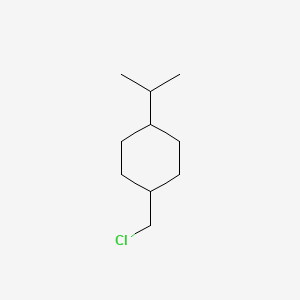
1-(Chloromethyl)-4-isopropylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethyl)-4-isopropylcyclohexane is an organic compound characterized by a cyclohexane ring substituted with a chloromethyl group at the first position and an isopropyl group at the fourth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-4-isopropylcyclohexane typically involves the chloromethylation of 4-isopropylcyclohexane. One common method is the reaction of 4-isopropylcyclohexane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which facilitate the formation of the chloromethyl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Catalysts such as zinc chloride or aluminum chloride are often employed to accelerate the reaction and improve selectivity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Chloromethyl)-4-isopropylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids under appropriate conditions.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution: Formation of alcohols, amines, or thiols.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of methyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Chloromethyl)-4-isopropylcyclohexane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and resins with specific properties.
Biological Studies: It is employed in the study of biochemical pathways and the development of bioactive compounds.
Industrial Chemistry: The compound is used in the production of specialty chemicals and as a building block for various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(Chloromethyl)-4-isopropylcyclohexane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive due to the presence of the electronegative chlorine atom, which makes the carbon atom susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate or a starting material .
Vergleich Mit ähnlichen Verbindungen
1-(Chloromethyl)-4-methylcyclohexane: Similar structure but with a methyl group instead of an isopropyl group.
1-(Chloromethyl)-4-tert-butylcyclohexane: Similar structure but with a tert-butyl group instead of an isopropyl group.
Uniqueness: 1-(Chloromethyl)-4-isopropylcyclohexane is unique due to the presence of the isopropyl group, which imparts specific steric and electronic properties to the molecule. This affects its reactivity and the types of products formed in chemical reactions. The isopropyl group also influences the compound’s physical properties, such as boiling point and solubility, making it distinct from its analogs .
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, material science, and industrial chemistry Its unique chemical properties and reactivity make it a valuable intermediate in various chemical processes
Eigenschaften
Molekularformel |
C10H19Cl |
|---|---|
Molekulargewicht |
174.71 g/mol |
IUPAC-Name |
1-(chloromethyl)-4-propan-2-ylcyclohexane |
InChI |
InChI=1S/C10H19Cl/c1-8(2)10-5-3-9(7-11)4-6-10/h8-10H,3-7H2,1-2H3 |
InChI-Schlüssel |
BIHOLIHAXYEUSK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1CCC(CC1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-tert-butyl-1,2-oxazol-5-yl)-2-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amino}acetamide](/img/structure/B15323940.png)
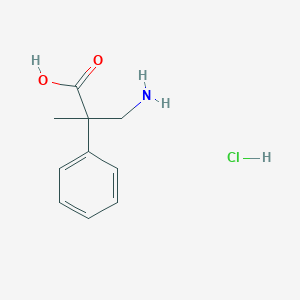

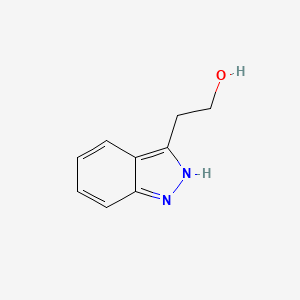
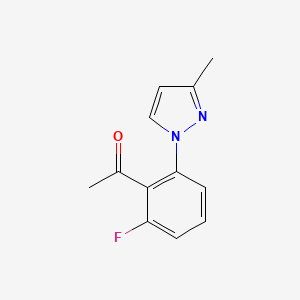

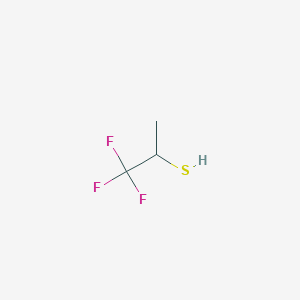
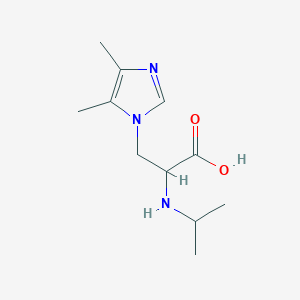
![2-[(4-Methoxyphenyl)methyl]-1lambda6,2-thiazolidine-1,1,3-trione](/img/structure/B15323995.png)

